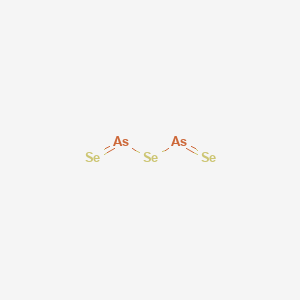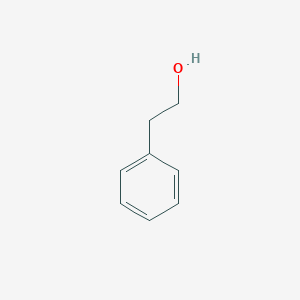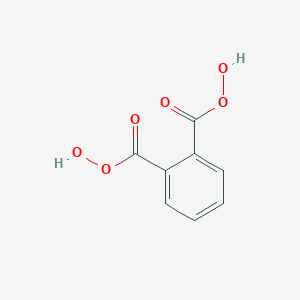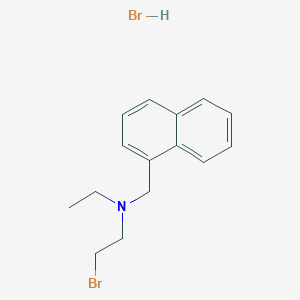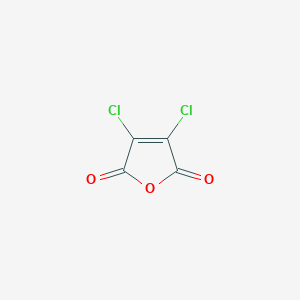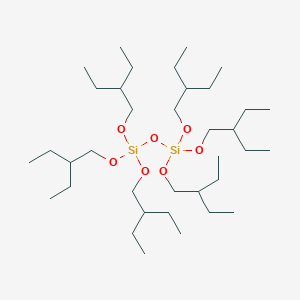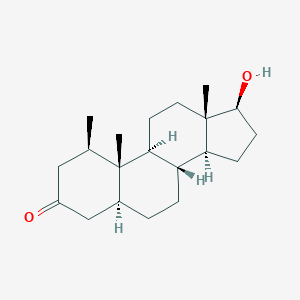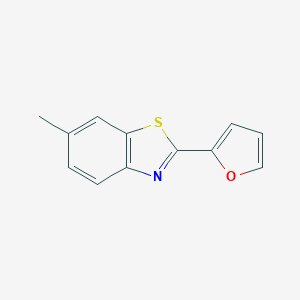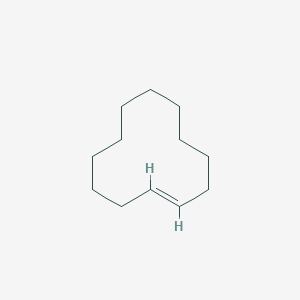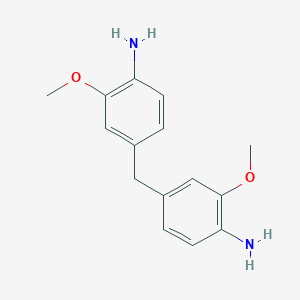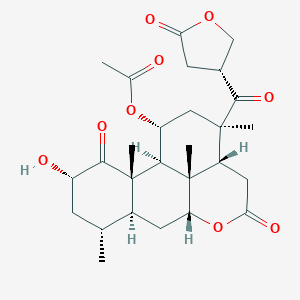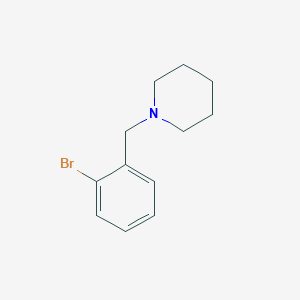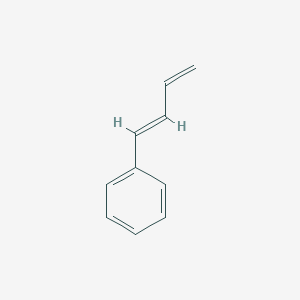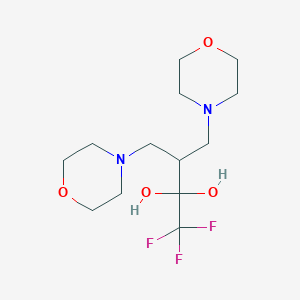
1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol
Vue d'ensemble
Description
1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol, also known as TFMB, is a fluorinated compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of butanediol, which is commonly used as a solvent and chemical intermediate. TFMB has unique properties that make it useful for a variety of research applications, including its ability to interact with biological systems and its high stability under various conditions.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol is not fully understood, but it is believed to interact with proteins through hydrogen bonding and hydrophobic interactions. 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters. By interacting with these proteins, 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol can modulate their activity and affect various cellular processes.
Effets Biochimiques Et Physiologiques
1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit enzyme activity and modulate receptor signaling. 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol has been shown to inhibit the activity of various enzymes, including kinases, phosphatases, and proteases. Additionally, 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol has been shown to modulate the activity of various receptors, including G protein-coupled receptors and ion channels. These effects can have a variety of downstream effects on cellular processes, including proliferation, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol is its high stability under various conditions. 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol is resistant to degradation by heat, acid, and base, making it useful for a variety of lab experiments. Additionally, 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol is relatively easy to synthesize and is readily available from commercial sources. However, 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol can be expensive, and its use in certain experiments may require specialized equipment or expertise.
Orientations Futures
There are many potential future directions for research involving 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol. One area of interest is the development of 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol-based drugs for the treatment of various diseases. 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol has been shown to have potential as a therapeutic agent for a variety of conditions, including cancer, inflammation, and infectious diseases. Additionally, 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol can be used to develop new tools for studying protein-ligand interactions and for identifying new drug targets. Finally, 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol can be used to develop new chemical probes for studying various cellular processes, including signal transduction and gene expression.
Méthodes De Synthèse
The synthesis of 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol involves the reaction of 1,1,1-trifluoro-3-chloro-2-propanol with morpholine in the presence of a base catalyst. The resulting product is then treated with formaldehyde and another equivalent of morpholine to yield 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol. This synthesis method has been optimized to produce high yields of pure 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol with minimal impurities.
Applications De Recherche Scientifique
1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol has been studied for its potential applications in a variety of scientific research areas, including medicinal chemistry, drug discovery, and chemical biology. One of the main applications of 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol is as a tool compound for studying protein-ligand interactions. 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol can be used to probe the binding sites of proteins and to identify potential drug targets. Additionally, 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol has been used to study the mechanisms of action of various drugs and to develop new therapeutic agents.
Propriétés
IUPAC Name |
1,1,1-trifluoro-4-morpholin-4-yl-3-(morpholin-4-ylmethyl)butane-2,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23F3N2O4/c14-13(15,16)12(19,20)11(9-17-1-5-21-6-2-17)10-18-3-7-22-8-4-18/h11,19-20H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCWSYWQVBJOTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CN2CCOCC2)C(C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288877 | |
| Record name | 1,1,1-trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol | |
CAS RN |
1427-86-7 | |
| Record name | NSC57949 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57949 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,1-trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



